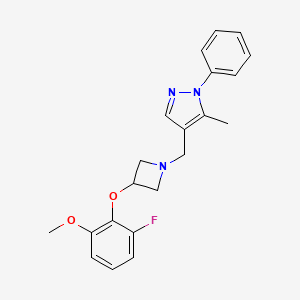

4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole

CAS No.:

Cat. No.: VC20237129

Molecular Formula: C21H22FN3O2

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22FN3O2 |

|---|---|

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | 4-[[3-(2-fluoro-6-methoxyphenoxy)azetidin-1-yl]methyl]-5-methyl-1-phenylpyrazole |

| Standard InChI | InChI=1S/C21H22FN3O2/c1-15-16(11-23-25(15)17-7-4-3-5-8-17)12-24-13-18(14-24)27-21-19(22)9-6-10-20(21)26-2/h3-11,18H,12-14H2,1-2H3 |

| Standard InChI Key | GDTMZQXBYNLZHY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=NN1C2=CC=CC=C2)CN3CC(C3)OC4=C(C=CC=C4F)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C<sub>21</sub>H<sub>22</sub>FN<sub>3</sub>O<sub>2</sub>, with a molecular weight of 367.4 g/mol. Its IUPAC name—4-[[3-(2-fluoro-6-methoxyphenoxy)azetidin-1-yl]methyl]-5-methyl-1-phenylpyrazole—reflects the integration of three key components:

-

A 1-phenylpyrazole backbone substituted with a methyl group at position 5.

-

An azetidine ring (a four-membered nitrogen-containing heterocycle) linked via a methylene bridge.

-

A 2-fluoro-6-methoxyphenoxy group attached to the azetidine ring.

The Standard InChIKey (GDTMZQXBYNLZHY-UHFFFAOYSA-N) confirms its unique stereoelectronic profile.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C<sub>21</sub>H<sub>22</sub>FN<sub>3</sub>O<sub>2</sub> |

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | 4-[[3-(2-fluoro-6-methoxyphenoxy)azetidin-1-yl]methyl]-5-methyl-1-phenylpyrazole |

| CAS Number | Not publicly disclosed |

| Supplier | Parchem, VulcanChem |

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically beginning with the preparation of the pyrazole core. A plausible route includes:

-

Claisen-Schmidt Condensation: Formation of α,β-unsaturated ketones as intermediates .

-

Cyclization: Microwave-assisted hydrazine hydrate treatment to form the pyrazoline ring .

-

Nucleophilic Substitution: Introduction of the azetidine moiety via alkylation or coupling reactions.

-

Functionalization: Attachment of the 2-fluoro-6-methoxyphenoxy group through etherification .

The azetidine ring’s small size and strain enhance reactivity, facilitating efficient coupling with aromatic systems . Fluorine incorporation, achieved via electrophilic fluorination, improves metabolic stability and binding affinity .

Structural and Electronic Analysis

Key Functional Groups

-

Pyrazole Core: The 1-phenylpyrazole scaffold contributes to π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .

-

Azetidine Ring: Its constrained geometry modulates conformational flexibility, potentially enhancing selectivity toward biological targets .

-

Fluorophenoxy Group: The electron-withdrawing fluorine atom and methoxy group influence electron distribution, affecting solubility and receptor binding .

Table 2: Impact of Substituents on Physicochemical Properties

| Substituent | Role | Effect on Properties |

|---|---|---|

| 5-Methyl (Pyrazole) | Steric hindrance | Enhances metabolic stability |

| Azetidine | Conformational restraint | Improves target selectivity |

| 2-Fluoro-6-methoxy | Electronic modulation | Increases lipophilicity |

Materials Science Applications

Photochromic Behavior

Nitro-substituted pyrazoles exhibit photochromism, enabling applications in optical data storage . The 5-methyl and fluorophenoxy groups in this compound could similarly modulate light-responsive properties.

Solubility and Thermodynamic Stability

Quantum mechanical calculations reveal that cyclized pyrazolines exhibit higher aqueous solubility than their chalcone precursors . The azetidine ring’s strain energy may further enhance solubility by reducing crystallinity.

Comparative Analysis with Analogues

Table 3: Activity Comparison with Related Compounds

The integration of fluorine, azetidine, and pyrazole moieties in this compound may synergize the advantages of these analogs, offering dual therapeutic and diagnostic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume